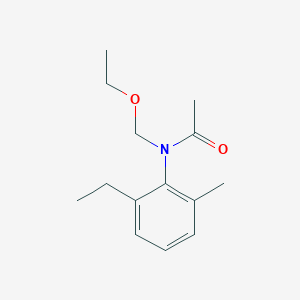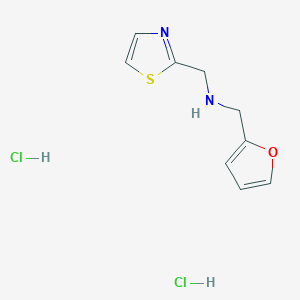
Z-D-Gln(Xan)-OH
Descripción general
Descripción
Z-D-Gln(Xan)-OH, also known as Z-D-Glutamine-Xanthine, is a derivative of the amino acid glutamine and is a commonly used reagent in laboratory experiments. It is a versatile reagent that can be used in a variety of biochemical, physiological, and chemical research studies. Z-D-Gln(Xan)-OH is a stable, water-soluble compound that is relatively inexpensive and easy to obtain. Its wide range of applications has made it a popular reagent in many research laboratories.
Aplicaciones Científicas De Investigación
Photocatalytic Water Splitting for Hydrogen Production
Research on photocatalytic materials for hydrogen production through water splitting has shown significant advancements. For instance, He et al. (2017) synthesized novel WO3/g-C3N4/Ni(OH)x hybrids that demonstrated enhanced photocatalytic H2 evolution efficiency under visible light, owing to the Z-scheme heterojunction and cocatalysts which effectively inhibited the recombination of photoexcited electron-hole pairs He et al., 2017.
CO2 Reduction
In the field of CO2 reduction, Wang et al. (2016) developed Z-scheme BiOI/g-C3N4 photocatalysts that exhibited highly efficient photocatalytic activity for CO2 reduction to CO, H2, and/or CH4 under visible light irradiation. The study emphasized the importance of Z-scheme charge transfer mechanisms for improving photocatalytic performance Wang et al., 2016.
Sensing Applications
For sensing applications, Rahman et al. (2017) utilized ZnO coated carbon nanotube nanocomposites to develop a selective xanthine chemical sensor, demonstrating high sensitivity and stability. This study highlights the potential of using nanocomposite materials for developing sensitive and reliable chemical sensors Rahman et al., 2017.
Antimicrobial Agents
P. et al. (2015) explored the antimicrobial applications of chitosan powder with in situ synthesized nano ZnO particles. The study found that the composites exhibited excellent antimicrobial activity against both Gram-negative and Gram-positive bacteria, suggesting their potential use as antimicrobial agents in various fields P. et al., 2015.
Propiedades
IUPAC Name |
(2R)-5-oxo-2-(phenylmethoxycarbonylamino)-5-(9H-xanthen-9-ylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6/c29-23(15-14-20(25(30)31)27-26(32)33-16-17-8-2-1-3-9-17)28-24-18-10-4-6-12-21(18)34-22-13-7-5-11-19(22)24/h1-13,20,24H,14-16H2,(H,27,32)(H,28,29)(H,30,31)/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCASNYXSAWPNX-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CCC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-D-Gln(Xan)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Azabicyclo[3.3.1]non-9-yloxy](/img/structure/B1442692.png)

![5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1442695.png)










